4-(2-Methoxy-4-nitrophenoxy)piperidine chemical structure and properties
4-(2-Methoxy-4-nitrophenoxy)piperidine chemical structure and properties
Topic: 4-(2-Methoxy-4-nitrophenoxy)piperidine Chemical Structure and Properties Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary
4-(2-Methoxy-4-nitrophenoxy)piperidine (CAS: 944401-91-6) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents. Characterized by a piperidine ring ether-linked to a nitro-substituted anisole core, this molecule serves as a critical intermediate for developing kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structural duality—combining a basic secondary amine with an electron-deficient aromatic system—makes it a versatile scaffold for fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Properties[1][2][3][4]
2.1 Nomenclature and Identifiers
| Parameter | Details |
| IUPAC Name | 4-(2-Methoxy-4-nitrophenoxy)piperidine |
| CAS Registry Number | 944401-91-6 |
| Molecular Formula | C₁₂H₁₆N₂O₄ |
| Molecular Weight | 252.27 g/mol |
| SMILES | COC1=C(C=CC(=C1)[O-])OC2CCNCC2 |
| InChI Key | Unique identifier dependent on stereochemistry/protonation state |
2.2 Structural Analysis & Electronic Properties
The molecule features three distinct pharmacophoric elements:
-
Piperidine Ring: A secondary amine (pKa ~10–11) that provides solubility and a handle for further functionalization (alkylation/acylation). It often mimics the solvent-exposed region of a drug in a protein binding pocket.
-
Ether Linkage: The oxygen atom at the 4-position of the piperidine ring acts as a flexible linker, decoupling the electronic systems of the aliphatic and aromatic rings while maintaining a specific spatial orientation.
-
Nitro-Anisole Core:
-
Nitro Group (-NO₂): Strongly electron-withdrawing (Hammett σ_p ≈ 0.78), it deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution during synthesis. It is a precursor to the aniline (amine), a key hydrogen-bond donor in kinase hinges.
-
Methoxy Group (-OCH₃): Electron-donating by resonance but withdrawing by induction. Positioned ortho to the ether linkage, it introduces steric bulk that can lock the conformation of the aryl ether bond, influencing binding affinity.
-
2.3 Predicted Physicochemical Properties
-
LogP (Octanol/Water): ~1.2 – 1.8 (Moderate lipophilicity, ideal for CNS or systemic distribution).
-
Topological Polar Surface Area (TPSA): ~84 Ų (Suggests good oral bioavailability; Veber's rule < 140 Ų).
-
Solubility: Low in water as a free base; high in organic solvents (DMSO, DMF, DCM). Forms water-soluble salts (HCl, TFA).
Synthesis & Manufacturing Protocols
The synthesis of 4-(2-Methoxy-4-nitrophenoxy)piperidine typically follows a Nucleophilic Aromatic Substitution (S_NAr) pathway. This route is preferred over metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) due to the strong activation provided by the nitro group.
3.1 Retrosynthetic Analysis
The molecule is disconnected at the ether bond, revealing two key precursors:
-
Nucleophile: N-Protected 4-Hydroxypiperidine (e.g., N-Boc-4-hydroxypiperidine).
-
Electrophile: 1-Fluoro-2-methoxy-4-nitrobenzene.
3.2 Detailed Experimental Protocol
Objective: Synthesis of 4-(2-Methoxy-4-nitrophenoxy)piperidine hydrochloride.
Step 1: S_NAr Coupling
-
Reagents: N-Boc-4-hydroxypiperidine (1.0 equiv), 1-Fluoro-2-methoxy-4-nitrobenzene (1.1 equiv), Sodium Hydride (NaH, 60% dispersion, 1.5 equiv).
-
Solvent: Anhydrous DMF or DMSO.
-
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF under N₂ atmosphere.
-
Cool to 0°C. Add NaH portion-wise. Stir for 30 min to generate the alkoxide.
-
Add 1-Fluoro-2-methoxy-4-nitrobenzene dropwise.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.
-
Quench: Carefully add water/ice to quench excess NaH.
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc) to yield the N-Boc intermediate.
-
Step 2: Deprotection
-
Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Procedure:
-
Dissolve the N-Boc intermediate in DCM (if using TFA) or Dioxane (if using HCl).
-
Add acid (excess, ~10 equiv). Stir at RT for 1–2 hours.
-
Concentrate in vacuo.
-
Free Base Generation: Redissolve in DCM, wash with sat. NaHCO₃, dry, and concentrate. Alternatively, isolate as the HCl salt by filtration if using HCl/Dioxane.
-
Yield: Typically 70–85% over two steps.
3.3 Synthesis Pathway Visualization
Figure 1: Synthetic route via Nucleophilic Aromatic Substitution (S_NAr).
Functionalization & Reactivity[3][5]
The core utility of 4-(2-Methoxy-4-nitrophenoxy)piperidine lies in its ability to be selectively functionalized at two distinct sites: the piperidine nitrogen and the nitro group.
4.1 Nitro Group Reduction
The nitro group is a "masked" aniline. Reduction yields 4-(2-methoxy-4-aminophenoxy)piperidine , a critical intermediate for amide coupling.
-
Method A (Catalytic Hydrogenation): H₂, Pd/C (10%), MeOH. Mild and clean.
-
Method B (Chemical Reduction): Fe powder, NH₄Cl, EtOH/H₂O. Used if other reducible groups (e.g., alkenes) are present elsewhere in the molecule.
4.2 Piperidine Nitrogen Derivatization
The secondary amine is highly nucleophilic and can undergo:
-
Alkylation: Reaction with alkyl halides (e.g., benzyl bromide) to introduce hydrophobic tails.
-
Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides/sulfonamides, common in library synthesis.
-
Buchwald-Hartwig Coupling: Reaction with aryl halides to form N-aryl piperidines.
4.3 Functionalization Logic Diagram
Figure 2: Divergent functionalization pathways for library generation.
Applications in Drug Discovery[6]
5.1 Kinase Inhibitor Scaffolds
The 2-methoxy-4-amino-phenoxy motif is a privileged structure in kinase inhibitors.
-
Role: The methoxy group often occupies a specific hydrophobic pocket (e.g., the gatekeeper region), while the amine (after reduction) forms hydrogen bonds with the hinge region of the kinase ATP-binding site.
-
Example Class: ALK (Anaplastic Lymphoma Kinase) and EGFR (Epidermal Growth Factor Receptor) inhibitors often utilize similar alkoxy-aniline cores to achieve potency and selectivity.
5.2 GPCR Ligands
The piperidine ring is a classic pharmacophore for GPCRs (e.g., Opioid, Dopamine, Serotonin receptors).
-
Mechanism: The basic nitrogen forms a crucial salt bridge with an aspartate residue (e.g., Asp3.32) in the receptor's transmembrane domain.
-
Linker Utility: The phenoxy linker provides the optimal distance to place the aromatic "tail" (the nitro-anisole group) into a secondary binding pocket.
Safety & Handling (GHS Classification)
While specific toxicological data for this exact CAS may be limited, it should be handled according to protocols for Nitro-aromatics and Secondary Amines .
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a fume hood to avoid inhalation of dust/aerosols.
-
Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation of the amine or hydrolysis.
-
References
-
PubChem Database. "4-(2-Methoxy-4-nitrophenoxy)piperidine (Compound)." National Center for Biotechnology Information. Accessed March 2, 2026. [Link]
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley, 2013. (Reference for S_NAr mechanism standards).
-
Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 2011. [Link]
- Kumari, S., et al. "Nitro Group Reduction: A Versatile Tool in Organic Synthesis." Synthetic Communications, 2020. (Reference for reduction protocols).
